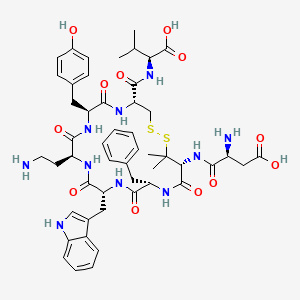

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

Descripción general

Descripción

“H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” is a synthetic peptide composed of several amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have specific applications in research, medicine, or industry, depending on its structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino terminus.

Coupling: Addition of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Análisis De Reacciones Químicas

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds.

Substitution: Modification of side chains or terminal groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of specific reagents for targeted modifications, such as acylation or alkylation agents.

Major Products Formed

The major products depend on the specific reactions and conditions. For example, oxidation of cysteine residues forms disulfide-linked peptides, while reduction breaks these bonds.

Aplicaciones Científicas De Investigación

Opioid Receptor Modulation

Research indicates that derivatives of this compound exhibit potent interactions with opioid receptors, particularly the kappa-opioid receptor (KOR). These interactions can lead to analgesic effects and have potential therapeutic applications in pain management.

- Case Study : A study demonstrated that modifications in the peptide structure, such as the presence of D-Trp, enhanced binding affinity to KOR, suggesting a pathway for developing new analgesics with fewer side effects compared to traditional opioids .

Urotensin II Receptor Agonism

The peptide has been identified as a potent agonist for the urotensin II receptor (UT), which plays a role in cardiovascular regulation.

- Case Study : Research has shown that H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH maintains high potency at the human UT receptor, with an effective concentration (EC50) of approximately 0.12 nM . This suggests potential applications in treating cardiovascular diseases.

The biological activity of this compound is largely attributed to its unique amino acid composition and structure. The presence of D-amino acids enhances stability against enzymatic degradation, allowing for prolonged activity in physiological environments.

Mechanistic Insights

- Binding Affinity : Studies utilizing NMR spectroscopy have elucidated the conformational dynamics of the peptide when bound to its receptors, revealing critical distances between pharmacophoric elements that are essential for receptor activation .

- Agonist Activity : The structural integrity maintained by disulfide bonds between cysteine residues is crucial for its agonist activity at the UT receptor, highlighting the importance of specific amino acid orientations .

Pain Management

Given its opioid receptor modulation properties, this compound may provide a basis for developing non-addictive analgesics.

Cardiovascular Therapy

As a potent UT receptor agonist, this peptide could be explored for therapeutic strategies in managing hypertension and heart failure through modulation of vascular tone and cardiac function.

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Opioid Receptor Modulation | Pain management | Enhanced KOR binding affinity |

| Urotensin II Agonism | Cardiovascular disease treatment | EC50 = 0.12 nM at human UT receptor |

| Structural Stability | Resistance to enzymatic degradation | D-amino acids increase stability |

Mecanismo De Acción

The mechanism of action of a peptide depends on its structure and target. Peptides can interact with receptors, enzymes, or other proteins, modulating biological pathways. For example, they may inhibit enzyme activity by binding to the active site or mimic natural ligands to activate receptors.

Comparación Con Compuestos Similares

Similar Compounds

H-Asp-Phe-D-Trp-Dab-Tyr-Val-OH: A similar peptide without the Pen and Cys residues.

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Val-OH: A variant lacking the Cys residue.

Uniqueness

The presence of specific amino acids like Pen and Cys in “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” may confer unique properties, such as the ability to form disulfide bonds, influencing its stability and activity.

Actividad Biológica

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is a synthetic peptide that has garnered attention for its significant biological activity, particularly as an agonist for urotensin II receptors. This article delves into its structural characteristics, biological functions, and relevant research findings.

Structural Characteristics

The compound's full chemical formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique sequence of amino acids contributes to its biological properties, particularly its receptor binding affinity.

Amino Acid Composition

The peptide consists of the following amino acids:

- H-Asp : Aspartic acid

- Pen(1) : Penicillamine

- Phe : Phenylalanine

- D-Trp : D-Tryptophan

- Dab : 2,4-Diaminobutyric acid

- Tyr : Tyrosine

- Cys(1) : Cysteine

- Val : Valine

This composition is crucial for its interaction with the urotensin II receptor, which plays a role in various physiological processes, including cardiovascular regulation.

This compound acts primarily as an agonist at urotensin II receptors. Urotensin II is known for its potent vasoconstrictive properties and involvement in cardiovascular homeostasis. The binding affinity of this peptide to the receptor enhances our understanding of potential therapeutic applications in treating cardiovascular diseases and related disorders.

Research Findings

Recent studies have demonstrated that this compound exhibits a significant agonistic effect on urotensin II receptors, with an effective concentration (EC50) reported at approximately 0.12 nM. This potency highlights its potential as a pharmacological agent in cardiovascular research.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Asp-D-Pen(1)-Phe-Trp-Lys-Tyr-Cys(1)-Val-OH | Contains lysine instead of D-Trp | |

| Urotensin II | Varies | Natural ligand for urotensin receptors |

| H-Asp-c[Pen-Phe-Trp-Orn-Tyr-Cys]-Val-OH | Uses ornithine instead of D-Trp |

The modifications in this compound enhance its receptor binding affinity compared to these analogs.

Cardiovascular Research

Studies have shown that peptides like this compound can modulate blood pressure and vascular resistance through their interaction with urotensin II receptors. For instance, research indicates that administration of this peptide leads to significant changes in arterial pressure in animal models, supporting its potential use in managing hypertension.

Cancer Research

Emerging evidence suggests that urotensin II and its analogs may play roles in cancer progression. The structural characteristics of this compound could allow for exploration into its effects on tumor growth and metastasis, making it a candidate for further investigation in oncology.

Propiedades

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13R,16S,19R)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34-,35-,36-,37+,38-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRELVPJTCGYTSS-XKDXTNGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H64N10O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.